[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid
Overview
Description
“[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid” is a chemical compound that has been found to increase monoclonal antibody production . It suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Synthesis Analysis
The synthesis of this compound involves a reaction between 2,5-dimethylpyrrole and phenylacetic acid . The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of this compound on monoclonal antibody production .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H13NO2 . Its InChI code is 1S/C13H13NO2/c1-9-3-4-10(2)14(9)12-7-5-11(6-8-12)13(15)16/h3-8H,1-2H3,(H,15,16) .Chemical Reactions Analysis
This compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .Physical and Chemical Properties Analysis
The compound is a white to light yellow crystalline solid . It can dissolve in many organic solvents such as alcohol, ether, and chlorinated hydrocarbons, but its solubility in water is relatively low .Scientific Research Applications
Dual Enzyme Inhibition
4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl-acetic acid derivatives, such as ML 3000, have shown potential as dual inhibitors of the enzymes cyclo-oxygenase and 5-lipoxygenase. These compounds exhibit antiphlogistic, analgesic, antiasthmatic, and antiaggregative activities in animal studies without causing gastrointestinal damage (Laufer, Tries, Augustin, & Dannhardt, 1994).
Polymer Synthesis and Characterization
Research on thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE) demonstrates its application in synthesizing conducting polymers. These polymers have potential uses in electrochromic and spectroelectrochemical devices (Bingöl, Güner, Çırpan, & Toppare, 2005).
Crystallography and Hydrogen Bonding
Studies on 3,4-Diphenylpyrrole-2,5-dicarboxylic acid, a related compound, highlight its acetic acid disolvate crystalline structure. This structure shows extensive hydrogen bonding, which is crucial in understanding its chemical properties (Prayzner, Ojadi, Golen, & Williard, 1996).
Pharmacological Synthesis
Synthesis of substituted 1H-1-pyrrolylcarboxamides, through reactions involving compounds like 4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl-acetic acid, have been explored for their pharmacological potential. This research could lead to the development of new therapeutic agents (Bijev, Prodanova, & Nankov, 2003).
Medicinal Applications
A study on [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid showed its inhibitory activity on the enzyme aldose reductase and the glycation process of proteins, suggesting potential for treating various pathological conditions (Anagnostou, Nicolaou, & Demopoulos, 2002).
Mechanism of Action
Target of Action
The primary targets of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid are Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of both the dihydrofolate reductase and enoyl ACP reductase enzymes . This interaction results in the inhibition of these enzymes, thereby disrupting the normal functioning of the bacterial cell .
Biochemical Pathways
The compound affects the fatty acid synthesis and folate metabolism pathways. By inhibiting the Enoyl ACP Reductase, it disrupts the process of fatty acid elongation, which is essential for the formation of the bacterial cell membrane . On the other hand, by inhibiting DHFR, it prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides required for DNA replication .
Result of Action
The compound’s action results in the disruption of bacterial cell growth and replication. By inhibiting key enzymes in fatty acid synthesis and folate metabolism, it interferes with the formation of the bacterial cell membrane and DNA replication, respectively . This leads to the cessation of bacterial growth and can result in bacterial cell death .
Safety and Hazards
Future Directions
Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies . These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .
Properties
IUPAC Name |
2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-3-4-11(2)15(10)13-7-5-12(6-8-13)9-14(16)17/h3-8H,9H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKIUURDWZWFAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354236 | |
Record name | [4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26165-63-9 | |
Record name | [4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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